molecular formula C8H10N2O2 B1404280 Methyl 5-amino-4-methylpyridine-2-carboxylate CAS No. 868551-99-9

Methyl 5-amino-4-methylpyridine-2-carboxylate

Cat. No. B1404280
CAS RN: 868551-99-9
M. Wt: 166.18 g/mol
InChI Key: UBFHIKCAHDQBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-4-methylpyridine-2-carboxylate, also known as MAMP, is a carboxylate ester of pyridine. It is a synthetic compound with a wide range of applications in the fields of biochemistry and medicinal chemistry. MAMP is a key component of many different types of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. In addition, it is used in the synthesis of various other compounds, such as polymers and dyes.

Scientific Research Applications

Nonlinear Optical Materials

Methyl 5-amino-4-methylpyridine-2-carboxylate has been studied for its potential in creating nonlinear optical (NLO) materials . These materials are crucial for various optoelectronic devices due to their ability to alter the frequency of light. The compound’s structure allows for significant π-electron delocalization , which is a key factor in enhancing NLO properties .

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of more complex molecules. Its amine group can act as a nucleophile in various reactions, making it a versatile building block for creating a wide range of pharmaceuticals .

Materials Science

The compound’s utility extends to materials science, particularly in the development of methoxo-bridged copper (II) complexes . These complexes have applications in catalysis and as functional materials in electronic devices .

Chemical Synthesis

Methyl 5-amino-4-methylpyridine-2-carboxylate is used in chemical synthesis as a reagent for introducing pyridine moieties into larger molecules. Its reactivity is harnessed to construct complex organic compounds with specific desired properties .

Analytical Chemistry

In analytical chemistry, derivatives of this compound are used as standards or reagents in various assays and analytical procedures. Its well-defined structure and reactivity make it suitable for use in high-precision chemical analyses .

Agriculture

While direct applications in agriculture are not extensively documented, compounds like Methyl 5-amino-4-methylpyridine-2-carboxylate can be used to synthesize agrochemicals . These include pesticides and herbicides, where the compound’s reactivity can be tailored to target specific biological pathways in pests .

Environmental Science

In environmental science, the compound’s derivatives could potentially be used to study and mitigate nitrogen-related environmental issues , such as nitrate pollution. Its role as a nitrification inhibitor is particularly relevant in this context .

properties

IUPAC Name

methyl 5-amino-4-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-7(8(11)12-2)10-4-6(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFHIKCAHDQBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868551-99-9
Record name methyl 5-amino-4-methylpyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-4-methylpyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-4-methylpyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 5-amino-4-methylpyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 5-amino-4-methylpyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 5-amino-4-methylpyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-amino-4-methylpyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.